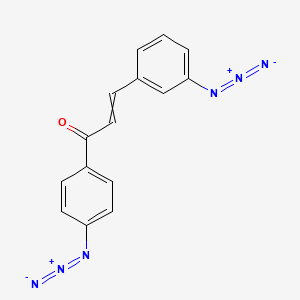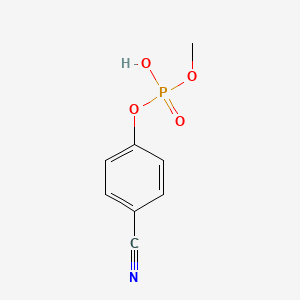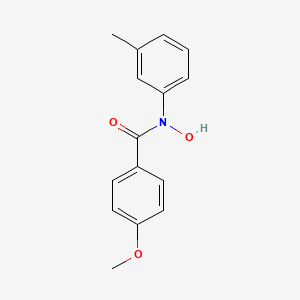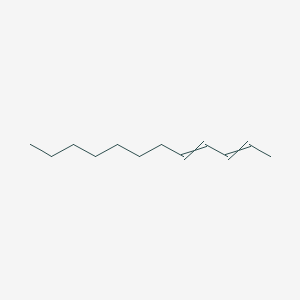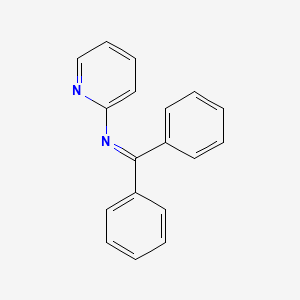
1,1-Diphenyl-N-(pyridin-2-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyl-N-(pyridin-2-yl)methanimine is a chemical compound with the molecular formula C₁₈H₁₄N₂. It is a type of Schiff base, which is a compound containing a functional group that features a nitrogen atom double-bonded to a carbon atom. This compound is known for its unique structure, which includes two phenyl groups and a pyridin-2-yl group attached to a methanimine moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-N-(pyridin-2-yl)methanimine can be synthesized through the condensation reaction between 2-aminopyridine and benzophenone. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diphenyl-N-(pyridin-2-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The phenyl and pyridinyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxides of the original compound.
Reduction Products: Corresponding amines.
Substitution Products: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Diphenyl-N-(pyridin-2-yl)methanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of 1,1-Diphenyl-N-(pyridin-2-yl)methanimine involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s structure allows it to bind to specific molecular targets, influencing pathways involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1-(pyridin-2-yl)methanimine: Similar structure but with one phenyl group.
N-(2-pyridinyl)benzophenone imine: Similar functional groups but different arrangement.
Uniqueness
1,1-Diphenyl-N-(pyridin-2-yl)methanimine is unique due to its dual phenyl groups and pyridin-2-yl moiety, which provide distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
36728-56-0 |
|---|---|
Molekularformel |
C18H14N2 |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
1,1-diphenyl-N-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C18H14N2/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)20-17-13-7-8-14-19-17/h1-14H |
InChI-Schlüssel |
UCACXXMGKKQQJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


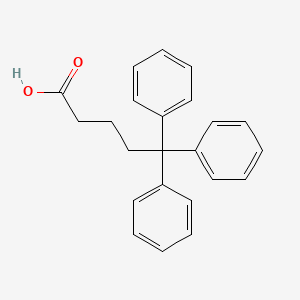
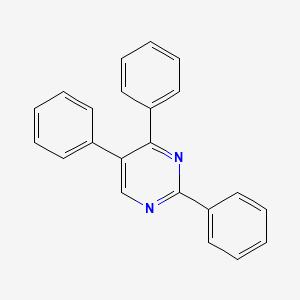
![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
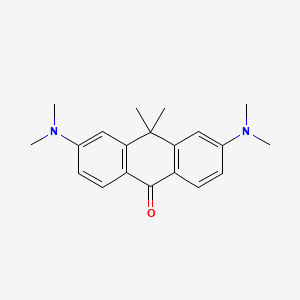
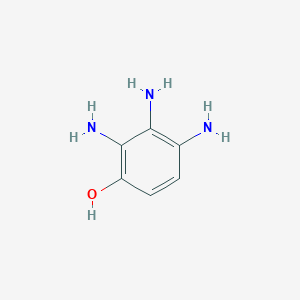
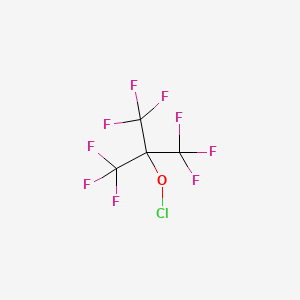

![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)

